2-Butylthio-5-trifluoromethylpyridine-3-boronic acid
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Overview
Description
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is a heterocyclic organic compound . Its molecular formula is C10H13BF3NO2S . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid consists of a pyridine ring substituted with a butylthio group, a trifluoromethyl group, and a boronic acid group . The molecular weight of this compound is 279.09 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) Development
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid, as a boronic acid derivative, contributes to the development of organic semiconductors, specifically for OLED applications. The BODIPY-based materials, which can be related to boronic acid derivatives, show promise in OLEDs due to their unique electronic and luminescent properties. These materials have seen significant advancements in structural design and synthesis, aiming to improve OLED device performance and efficiency, including applications as near-IR emitters (Squeo & Pasini, 2020).
Water Desalination and Boron Removal
The relevance of boronic acid derivatives extends to environmental applications, such as in seawater desalination processes. Reverse osmosis (RO) membranes, for instance, benefit from the interaction with boronic acid functionalities to efficiently remove boron from seawater, addressing the issue of boron contamination in drinking water. This showcases the compound's potential in enhancing water purification technologies (Tu, Nghiem, & Chivas, 2010).
Drug Discovery and Medicinal Chemistry
Boronic acid derivatives, including 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid, are increasingly recognized in drug discovery. Their unique chemical properties allow for the design of novel therapeutics with enhanced potency and improved pharmacokinetic profiles. Research into boronic acids has yielded FDA-approved drugs and candidates in clinical trials, highlighting the compound's potential in medicinal chemistry (Plescia & Moitessier, 2020).
Electrochemical Biosensors
Boronic acid derivatives are instrumental in the development of electrochemical biosensors. These sensors exploit the binding affinity of boronic acid to diols, enabling the non-enzymatic detection of sugars and other analytes. This application underscores the role of boronic acid derivatives in advancing diagnostic technologies and glucose monitoring systems (Wang et al., 2014).
Plant Nutrition and Boron Toxicity Studies
In agriculture, understanding the role and toxicity of boron compounds, including boronic acid derivatives, is crucial for crop management and soil treatment. Research on boron's effects on plant growth and development, as well as strategies to mitigate boron toxicity, benefits from the insights gained from studies on boronic acid derivatives. This research aids in the development of agricultural practices that ensure optimal plant health and yield (Chen et al., 2022).
Safety And Hazards
The safety data sheet for 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
[2-butylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO2S/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCAGVUKVGNBMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SCCCC)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681525 |
Source
|
Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid | |
CAS RN |
1256345-53-5 |
Source
|
Record name | Boronic acid, B-[2-(butylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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